molecular formula C26H21N3O3S B2530133 4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392254-51-2

4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2530133
CAS RN: 392254-51-2
M. Wt: 455.53
InChI Key: KPIMBMFYAJISAU-UHFFFAOYSA-N
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Description

The compound "4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is a heterocyclic molecule that is likely to possess biological activity due to its structural features, which include a benzoyl group, a methoxyphenyl group, and a thienopyrazole moiety. Such compounds are often synthesized for their potential applications in medicinal chemistry, targeting various biological pathways and interactions with proteins such as enzymes and receptors.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry, such as non-steroidal anti-inflammatory drugs. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural characterization is a critical step in understanding the properties of such compounds. For example, closely related benzamide derivatives have been structurally characterized, revealing details such as molecular conformations and modes of supramolecular aggregation . These findings suggest that similar analyses could be conducted on the compound of interest to determine its conformation and potential interactions.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex, involving various types of chemical reactions. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides from 6-Aminoflavone involved reactions with aroyl isothiocyanate followed by treatment with PCl5 in POCl3 medium . This example illustrates the type of chemical transformations that might be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined through a combination of experimental and theoretical methods. For example, a novel heterocyclic compound was investigated using spectroscopic methods and single-crystal X-ray diffraction, complemented by density functional theory (DFT) calculations . These methods could be applied to the compound of interest to ascertain its properties, such as solubility, stability, and reactivity.

Scientific Research Applications

Metabolism and Excretion Studies

Studies on compounds structurally similar to 4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have provided insights into their metabolism and excretion patterns. For instance, Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, highlighting the importance of understanding how similar compounds are processed in the human body. Their findings contribute to a broader understanding of the metabolic pathways and excretion mechanisms of benzamide derivatives, which could be relevant for assessing the pharmacokinetics of this compound (Renzulli et al., 2011).

Diagnostic Imaging Applications

In diagnostic imaging, compounds with benzamide structures have been explored for their potential in visualizing specific biological markers. Caveliers et al. (2002) studied the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for imaging primary breast tumors, demonstrating the application of benzamide derivatives in enhancing diagnostic accuracy for cancer detection. This research suggests potential avenues for employing this compound in similar diagnostic contexts (Caveliers et al., 2002).

Environmental Presence and Effects

Guenther et al. (2002) explored the ubiquity of nonylphenols in food, highlighting concerns about environmental contaminants and their potential health impacts. While this study does not directly relate to this compound, it underscores the importance of monitoring and understanding the environmental presence and effects of synthetic compounds, including benzamide derivatives (Guenther et al., 2002).

Receptor Binding Studies

Research on CGS 20625, a novel pyrazolopyridine anxiolytic, sheds light on the receptor binding properties of related compounds. Williams et al. (1989) demonstrated its potent and selective affinity for central benzodiazepine receptors, providing a framework for understanding how this compound might interact with biological receptors and influence neurological processes (Williams et al., 1989).

properties

IUPAC Name

4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-32-21-13-11-20(12-14-21)29-25(22-15-33-16-23(22)28-29)27-26(31)19-9-7-18(8-10-19)24(30)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIMBMFYAJISAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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